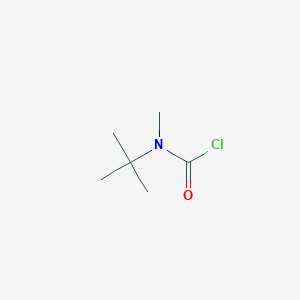

tert-Butylmethylcarbamoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butylmethylcarbamoyl chloride, also known as Boc-Cl, is a chemical compound that is widely used in the field of organic chemistry. It is an important reagent in the synthesis of various chemicals, including peptides, amino acids, and pharmaceuticals.

Scientific Research Applications

Hydroxyl Group Protection

One significant application of tert-Butylmethylcarbamoyl chloride derivatives is in the protection of hydroxyl groups during synthetic procedures. The development of chemical agents that can protect hydroxyl groups under varying conditions while being susceptible to easy removal when desired is crucial in synthetic chemistry. Laboratory derivations, such as dimethyl-tert-butylsilyl, have shown that ethers of this substance are stable under normal conditions and resistant to hydrogenolysis and mild chemical reduction, proving useful in a wide variety of hydroxyl-protecting applications including the synthesis of prostaglandins (E. Corey & A. Venkateswarlu, 1972).

Deoxynucleosides Protection

Tert-Butyldimethylsilyl chloride is utilized for the selective protection of hydroxyl groups in nucleosides, especially the 5′-hydroxyl of deoxynucleosides. This protection is crucial for the synthesis of protected deoxynucleosides, facilitating the production of a variety of nucleosides in good yields. The tert-butyldimethylsilyl group is stable to phosphorylation conditions and can be removed under conditions that do not affect other commonly used acid or base labile protecting groups (K. K. Ogilvie, 1973).

Glycoconjugate Synthesis

Direct 3,6-di-O-protection of D-glucal and D-galactal using tert.-Butyldimethylsilyl chloride allows for efficient routes to valuable glycoconjugate synthesis. The method provides a way to protect the 3,6-di-O positions while leaving the 4-hydroxy group accessible for further functionalization, thereby offering a versatile approach to synthesizing 2-azido-2-deoxy-gluco- and -galactopyranosyl donors for glycoconjugate synthesis (W. Kinzy & R. Schmidt, 1987).

Cadmium Ion Sensing

The development of cadmium-selective sensors using tert-butyl calix[6]arene derivatives highlights the application of this compound in the fabrication of sensitive and selective ion sensors. These sensors exhibit excellent selectivity for Cd(II) ions over other metal cations, making them valuable for environmental monitoring and industrial process control (V. Gupta et al., 2014).

Conversion to Acid Chlorides

The reaction of tert-butyl esters with thionyl chloride to produce acid chlorides in high yields showcases the role of this compound derivatives in synthetic chemistry. This method allows for the selective conversion of tert-butyl esters to acid chlorides in the presence of other esters, demonstrating its utility in complex organic syntheses (J. A. Greenberg & T. Sammakia, 2017).

properties

IUPAC Name |

N-tert-butyl-N-methylcarbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-6(2,3)8(4)5(7)9/h1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKBJDIEFNJMJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2880839.png)

![1-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2880842.png)

![Methyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2880844.png)

![2-Cyclopropyl-5-(thiophen-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2880846.png)

![N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide]](/img/structure/B2880847.png)

![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2880849.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide](/img/structure/B2880851.png)

![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide](/img/structure/B2880852.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2880853.png)